molecular formula C19H25NO2 B4044323 4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine

Cat. No.: B4044323
M. Wt: 299.4 g/mol
InChI Key: SBDDKNUQHZXLFC-UHFFFAOYSA-N
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Description

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine is a useful research compound. Its molecular formula is C19H25NO2 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-methoxyphenoxy)-N-(1-phenylethyl)-1-butanamine is 299.188529040 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques

  • Research has focused on the synthesis and mass spectral characterization of regioisomeric methoxy-methyl-phenethylamines, revealing insights into their synthesis routes and analytical characterization. These studies highlight the synthesis from commercially available materials and the differentiation of side chains by mass spectrometry, offering a foundation for the synthesis and analysis of related compounds like 4-(3-methoxyphenoxy)-N-(1-phenylethyl)-1-butanamine (Ashley Thigpen et al., 2008).
  • Liquid chromatographic and mass spectral analyses have been developed to distinguish positional isomers of N-substituted methylenedioxyamphetamines, showcasing techniques that could be applicable to the analysis and separation of 4-(3-methoxyphenoxy)-N-(1-phenylethyl)-1-butanamine and its isomers (J. Deruiter, C. Clark, & F. T. Noggle, 1990).

Molecular Structure and Reactivity

  • Investigations into the molecular structures and reactivity of related compounds offer insights into how substituent effects influence the chemical properties and potential applications of 4-(3-methoxyphenoxy)-N-(1-phenylethyl)-1-butanamine. Studies on 2-(methoxymethyl)benzene-1,4-diamine have explored how electron-withdrawing groups affect coupling steps and overall reaction rates (A. Bailey, Guiru Zhang, & B. Murphy, 2017).
  • Research on the effects of o-methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins has demonstrated how these groups alter the performance characteristics of polymers, indicating potential applications in material science for related compounds (B. Harvey et al., 2015).

Analytical Methods for Regioisomers

  • The development of analytical methods to distinguish regioisomers, as seen in studies of ethoxyphenethylamines, provides a methodological framework that could be adapted for the separation and identification of 4-(3-methoxyphenoxy)-N-(1-phenylethyl)-1-butanamine and its regioisomers (Abdullah M. Al-Hossaini et al., 2010).

Properties

IUPAC Name

4-(3-methoxyphenoxy)-N-(1-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-16(17-9-4-3-5-10-17)20-13-6-7-14-22-19-12-8-11-18(15-19)21-2/h3-5,8-12,15-16,20H,6-7,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDDKNUQHZXLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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